LY2780301

Catalog No.
S548393
CAS No.
M.F
M. Wt
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
LY2780301

Product Name

LY2780301

IUPAC Name

NONE

Solubility

Soluble in DMSO, not in water

Synonyms

LY2780301; LY-2780301; LY 2780301

Description

The exact mass of the compound LY2780301 is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

LY2780301 is a synthetic compound identified as a dual inhibitor of the serine/threonine protein kinases AKT (protein kinase B) and S6K1 (ribosomal protein S6 kinase). Its chemical formula is C25_{25}H27_{27}F4_{4}N7_7O, with a molecular weight of 517.52 g/mol. As an ATP-competitive inhibitor, LY2780301 plays a significant role in modulating the phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling pathway, which is crucial for various cellular processes including growth, proliferation, and survival .

The primary reaction mechanism of LY2780301 involves its interaction with the ATP-binding site of AKT and S6K1, leading to the inhibition of their phosphorylation activities. This inhibition disrupts downstream signaling pathways that are typically activated by growth factors and cytokines. The compound's structure allows it to effectively compete with ATP for binding to these kinases, thereby preventing their activation .

LY2780301 has demonstrated significant biological activity in various in vitro studies, particularly in cancer research. It has been shown to inhibit cell proliferation and induce apoptosis in several cancer cell lines by blocking the PI3K/AKT/mTOR signaling pathway. This pathway is often dysregulated in cancers, contributing to tumor growth and survival. Although LY2780301 exhibits limited antitumor effects when used alone, it has potential when combined with other therapeutic agents .

  • Formation of key intermediates: Utilizing reactions such as amination or alkylation to create essential building blocks.
  • Coupling reactions: Combining different functional groups through coupling reactions to form the final compound.
  • Purification: Employing techniques like chromatography to isolate and purify LY2780301 from reaction mixtures.

These methods ensure the production of high-purity LY2780301 suitable for research applications .

LY2780301 is primarily utilized in research settings, particularly for studying the PI3K/AKT/mTOR signaling pathway in cancer biology. Its applications include:

  • Cancer research: Investigating its effects on tumor cell lines and understanding mechanisms of resistance to therapies.
  • Drug development: Serving as a lead compound for developing more potent inhibitors targeting the same pathways.
  • Biochemical assays: Used in assays to evaluate the role of AKT and S6K1 in various cellular processes .

Studies have shown that LY2780301 interacts with several key proteins involved in cell signaling pathways. It primarily targets AKT and S6K1 but may also influence other proteins within the mTOR signaling network. Research indicates that its dual inhibition can lead to altered phosphorylation states of downstream effectors, affecting cellular responses to growth signals .

Several compounds exhibit similar mechanisms of action or structural characteristics to LY2780301. Below is a comparison highlighting its uniqueness:

Compound NameMechanism of ActionUnique Features
NVP-BEZ235Dual PI3K/mTOR inhibitorBroad spectrum inhibition across multiple kinases
GDC-0941PI3K inhibitorSelective for class I PI3K isoforms
AZD8055mTOR inhibitorTargets mTORC1 and mTORC2
LY294002PI3K inhibitorEarlier generation compound with less specificity

LY2780301 stands out due to its dual inhibition of both AKT and S6K1, which may provide a more comprehensive approach to disrupting the PI3K/AKT/mTOR pathway compared to other compounds that target only one component or have broader kinase inhibition profiles .

Purity

>98% (or refer to the Certificate of Analysis)

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2023-07-15
1: Azaro A, Rodon J, Calles A, Braña I, Hidalgo M, Lopez-Casas PP, Munoz M,

Explore Compound Types